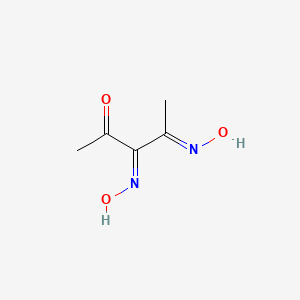
2,3,5,6-tetramethyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5,6-tetramethyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide is a complex organic compound with the molecular formula C24H34N2O3S and a molecular weight of 430.61. This compound is characterized by its unique structure, which includes a benzenesulfonamide core substituted with tetramethyl groups and a phenylmorpholino butyl side chain.
Méthodes De Préparation
The synthesis of 2,3,5,6-tetramethyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide typically involves multi-step organic reactions. The preparation methods include:
Synthetic Routes: The synthesis begins with the preparation of the benzenesulfonamide core, followed by the introduction of tetramethyl groups. The phenylmorpholino butyl side chain is then attached through a series of nucleophilic substitution reactions.
Reaction Conditions: The reactions are carried out under controlled conditions, often requiring specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production may involve large-scale batch processes or continuous flow techniques to optimize efficiency and scalability.
Analyse Des Réactions Chimiques
2,3,5,6-tetramethyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the phenylmorpholino group can be replaced with other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols.
Major Products: The major products depend on the specific reaction conditions but may include various substituted benzenesulfonamides, amines, and other derivatives.
Applications De Recherche Scientifique
2,3,5,6-tetramethyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in drug development for treating various diseases.
Industry: It finds applications in the development of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of 2,3,5,6-tetramethyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparaison Avec Des Composés Similaires
2,3,5,6-tetramethyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2,2,6,6-tetramethyl-4-(butylamino)piperidine and other substituted benzenesulfonamides share structural similarities.
Propriétés
IUPAC Name |
2,3,5,6-tetramethyl-N-[4-(2-phenylmorpholin-4-yl)butyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O3S/c1-18-16-19(2)21(4)24(20(18)3)30(27,28)25-12-8-9-13-26-14-15-29-23(17-26)22-10-6-5-7-11-22/h5-7,10-11,16,23,25H,8-9,12-15,17H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZWRUPILCBBJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-Methyl-N-[2-oxo-2-[(2-propan-2-ylphenyl)methylamino]ethyl]prop-2-enamide](/img/structure/B2995534.png)
![1-[3-(2-Chlorophenoxy)propyl]-2-methylbenzimidazole](/img/structure/B2995536.png)
![(E)-2-(4-Fluorophenyl)-N-[[1-(hydroxymethyl)cyclobutyl]-(oxolan-2-yl)methyl]ethenesulfonamide](/img/structure/B2995537.png)
![4-(Prop-2-en-1-yloxy)pyrido[3,4-d]pyrimidine](/img/structure/B2995538.png)

![2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2995540.png)
![Ethyl 4-[4-[2-chloro-4-(4-chlorophenoxy)benzoyl]triazol-1-yl]benzoate](/img/structure/B2995541.png)

![N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2995544.png)





